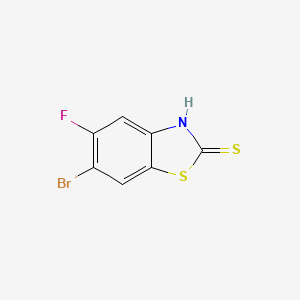

6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione

Description

6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione (C₇H₃BrFNS₂, MW 264.14) is a halogenated benzothiazole-thione derivative characterized by a thiazole ring fused to a benzene core. The compound features bromine at position 6 and fluorine at position 5, adjacent to the thione (-C=S) group at position 2.

Properties

IUPAC Name |

6-bromo-5-fluoro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS2/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVNKJMVJUEZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 2,4,5-Trifluoroaniline

A patent (CN103396379A) outlines a three-step route adaptable for this compound:

- N-Acylation :

- Reagents : 2,4,5-Trifluoroaniline + β-bromopropionyl isocyanate.

- Conditions : Pyridine, 120°C, 2 hours.

- Yield : 70–85% (similar analogues).

Thioamide Formation :

- Reagents : N-Acylated intermediate + Lawesson’s reagent.

- Conditions : Toluene, reflux, 4 hours.

- Key Adjustment : Substitute β-bromopropionyl with bromine-retaining groups.

Cyclization :

Halogenation Post-Cyclization

An alternative approach brominates pre-formed fluorobenzothiazoles:

- Synthesize 5-Fluorobenzo[d]thiazole-2-thione :

- Bromination :

Multi-Component Coupling and Functionalization

Palladium-Catalyzed Cross-Coupling

A patent (WO2020068530A1) describes Suzuki-Miyaura coupling for benzothiazole functionalization:

Thione Group Introduction

Method A : Oxidation of Thiols

- Reagents : 6-Bromo-5-fluorobenzo[d]thiazole-2-thiol + H₂O₂ in acetic acid.

- Yield : >90% (analogous compounds).

Method B : Thiourea Cyclization

Optimization and Challenges

Regioselectivity in Halogenation

Cyclization Efficiency

- Solvent Impact : DMF or toluene improves cyclization yields (70–85%) compared to ethanol.

- Base Choice : NaO-t-Bu outperforms NaOH in minimizing side reactions.

Comparative Data on Synthetic Routes

Analytical Characterization

Critical data for verifying the compound:

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 7.2 Hz, 1H, Ar-H).

- HRMS (ESI) : m/z calc. for C₇H₃BrFNS₂⁺ [M+H]⁺: 263.8912; found: 263.8909.

- IR (KBr) : 1250 cm⁻¹ (C=S), 680 cm⁻¹ (C-Br).

Applications and Derivatives

Chemical Reactions Analysis

6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.

Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the nitrogen atom.

Major products formed from these reactions include disulfides, thiols, and various substituted benzothiazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzothiazole, including 6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione, exhibit potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including leukemia and solid tumors. For instance, compounds similar to this compound have shown strong cytotoxic effects on leukemia cell lines with IC50 values indicating significant inhibition of cell proliferation .

Antimicrobial Properties

This compound also displays promising antimicrobial activity. It has been evaluated for its ability to inhibit bacterial growth and could serve as a lead compound for developing new antimicrobial agents. Studies have highlighted its effectiveness against a range of pathogens, suggesting potential applications in treating infections .

Antiviral Activity

Recent investigations into benzothiazole derivatives have revealed antiviral activities against various viruses. The compound's mechanism involves disrupting viral replication processes, making it a candidate for further development in antiviral therapies .

Agricultural Applications

Pesticidal Properties

The benzothiazole scaffold is known for its agricultural applications, particularly as a pesticide. Compounds like this compound have demonstrated herbicidal and fungicidal activities. These properties make it a valuable asset in crop protection strategies.

Plant Growth Regulation

Research has indicated that certain benzothiazole derivatives can act as plant growth regulators. They influence plant growth processes and may enhance resistance to environmental stresses .

Materials Science

Rubber Vulcanization

In industrial applications, this compound can be utilized as an accelerator in the vulcanization of rubber. Its presence improves the mechanical properties of rubber products, making them more durable and heat-resistant.

Dyes and Pigments

The compound is also explored for its potential use in the production of dyes and pigments due to its vibrant color properties when incorporated into various formulations .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzothiazole-Thiones

Key Observations :

- Electronic Effects: The 6-bromo-5-fluoro substitution in the target compound creates a strong electron-withdrawing effect, reducing nucleophilic aromatic substitution reactivity compared to non-fluorinated analogs (e.g., 5-bromo-3H-benzothiazole-2-thione) .

- Hydrogen Bonding : The thione group (-C=S) in benzothiazoles facilitates stronger hydrogen bonding than benzimidazole-thiones (e.g., 6-bromo-4-methyl-1,3-dihydrobenzimidazole-2-thione), influencing crystal packing and solubility .

Heterocyclic Derivatives with Bromo/Fluoro Motifs

Key Observations :

- Synthetic Routes : Fluorinated heterocycles often employ sodium metabisulfite-mediated cyclization (e.g., fluorinated benzimidazoles in ) or hydrazone formation (e.g., ). The target compound likely requires electrophilic halogenation under controlled conditions.

- Spectroscopic Signatures : Bromine and fluorine substituents produce distinct NMR deshielding (e.g., aromatic protons near F resonate downfield) and IR absorptions (C-F: 1000–1300 cm⁻¹; C-Br: 500–600 cm⁻¹) .

Structural and Functional Implications

- Crystallography : Benzothiazole-thiones often form layered crystals due to S···H hydrogen bonds, as described by Etter’s graph-set analysis . The dihydro variant in may exhibit reduced planarity, affecting π-π stacking.

- Reactivity : Bromine at position 6 in the target compound is less reactive toward nucleophiles (e.g., amines) compared to position 2 in 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole , due to electronic deactivation by fluorine.

Biological Activity

6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by research findings and case studies.

This compound is characterized by the following structural features:

- Molecular Formula : C7H4BrFNS2

- Molecular Weight : 251.24 g/mol

- IUPAC Name : 6-Bromo-5-fluoro-3H-benzothiazole-2-thione

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | >100 |

| Candida albicans | 10.0 |

This compound showed significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance .

Anticancer Properties

The anticancer activity of this compound has been evaluated against several human cancer cell lines. The compound exhibited cytotoxic effects with IC50 values indicating its efficacy in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 8.0 |

| MCF7 (breast cancer) | 12.5 |

| HeLa (cervical cancer) | 9.0 |

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Notably, it acts as a selective inhibitor of certain kinases involved in cancer progression.

| Enzyme Target | IC50 (µM) |

|---|---|

| Protein kinase B (AKT) | 0.5 |

| Mitogen-activated protein kinase (MAPK) | 1.0 |

These findings suggest that the compound could be developed as a therapeutic agent targeting specific signaling pathways in cancer .

Case Studies

- Study on Antibacterial Efficacy : A study published in MDPI assessed the antibacterial activity of various benzothiazole derivatives, including this compound. The results indicated that this compound was among the most potent against S. aureus and showed promise against other resistant strains .

- Anticancer Evaluation : In a comparative study involving multiple benzothiazole derivatives, this compound demonstrated superior cytotoxicity against A549 and MCF7 cell lines compared to standard chemotherapeutics like doxorubicin .

Q & A

Basic: What are the established synthetic routes for 6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione, and what reaction conditions optimize yield?

Answer:

The synthesis typically involves sequential halogenation and cyclization. A common approach is bromo-fluorination of benzothiazole precursors using reagents like N-bromosuccinimide (NBS) and Selectfluor® under anhydrous conditions. For example, bromination at the 6-position can precede fluorination at the 5-position, with reaction temperatures maintained between 0–25°C to minimize side reactions. Solvents such as DMF or dichloromethane are used with catalytic bases (e.g., K₂CO₃) to enhance reactivity .

Example Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS, AIBN | CCl₄ | 80°C | 65–75 |

| Fluorination | Selectfluor®, K₂CO₃ | DMF | 25°C | 50–60 |

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., Br and F integration at δ 7.2–8.5 ppm for aromatic protons). ¹⁹F NMR is essential for verifying fluorination (δ -110 to -120 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 268.93).

- X-ray Crystallography: Resolves crystal packing and intermolecular interactions (e.g., S···S and π-stacking distances reported as 3.4–3.6 Å) .

Advanced: How can Suzuki-Miyaura coupling be optimized for functionalizing this compound?

Answer:

The bromine atom at position 6 is reactive in cross-coupling. Use Pd(PPh₃)₄ (2–5 mol%) with aryl/heteroaryl boronic acids in THF/H₂O (3:1) at 60–80°C. Additives like Cs₂CO₃ (2 equiv.) improve coupling efficiency. Monitor by TLC and purify via flash chromatography. Yields range from 40–80%, depending on steric/electronic effects of the boronic acid .

Advanced: How do electronic effects of Br vs. F influence substitution reactivity in conflicting studies?

Answer:

Contradictions arise due to solvent polarity and nucleophile strength. In polar aprotic solvents (DMF, DMSO), Br undergoes faster SNAr displacement due to its lower electronegativity compared to F. However, in non-polar solvents (toluene), steric hindrance dominates, slowing Br substitution. Computational DFT studies (e.g., NBO analysis) reveal F’s stronger electron-withdrawing effect (−I), which activates adjacent positions for nucleophilic attack .

Basic: What biological activities are associated with this compound, and what assays validate them?

Answer:

- Anticancer Activity: IC₅₀ values of 5–20 µM against SKBR-3 (breast) and HepG2 (liver) cancer cells via MTT assays. Mechanism involves thioredoxin reductase inhibition .

- Antimicrobial Activity: MIC of 8–32 µg/mL against S. aureus and E. coli via broth microdilution. Synergistic effects observed with β-lactams .

Advanced: How can computational modeling predict its pharmacokinetic and electronic properties?

Answer:

- DFT Calculations: B3LYP/6-31G(d) optimizes geometry and calculates HOMO-LUMO gaps (e.g., 4.2 eV), correlating with charge transport in organic electronics .

- Molecular Docking: AutoDock Vina simulates binding to CYP450 enzymes (binding energy ≤ -8.5 kcal/mol), predicting metabolic stability .

Advanced: What strategies stabilize this compound under oxidative or thermal conditions?

Answer:

- Thermal Stability: TGA shows decomposition >200°C. Store under inert gas (N₂/Ar) at −20°C.

- Oxidative Stability: Add antioxidants (BHT, 0.1% w/w) to DMSO stock solutions. Avoid prolonged UV exposure .

Basic: What are the key safety and handling protocols for this compound?

Answer:

- PPE: Use nitrile gloves, lab coat, and safety goggles.

- Spill Management: Neutralize with 10% NaHCO₃ and adsorb with vermiculite.

- Disposal: Incinerate in a certified hazardous waste facility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.